3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(2-Fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. The quinazoline-dione scaffold is known for its pharmacological versatility, particularly in antimicrobial and enzyme-targeting applications .
Properties
CAS No. |
1207016-88-3 |
|---|---|
Molecular Formula |
C23H15FN4O3 |
Molecular Weight |
414.396 |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15FN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |
InChI Key |
MNXRLQDVEGJCPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule features a quinazoline-2,4(1H,3H)-dione scaffold substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. Retrosynthetically, the molecule can be dissected into three key components:
- Quinazoline-2,4-dione core
- 2-Fluorobenzyl substituent
- 3-Phenyl-1,2,4-oxadiazole-5-yl substituent
Strategies for assembling these components prioritize sequential functionalization to avoid competing reactions, leveraging methods such as N-alkylation, cyclocondensation, and palladium-catalyzed cross-coupling.
Synthesis of the Quinazoline-2,4(1H,3H)-dione Core
Classical Cyclocondensation Route
The quinazoline-2,4-dione core is traditionally synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For example, heating anthranilic acid with urea at 180°C for 4–6 hours yields the unsubstituted quinazoline-2,4-dione in ~75% yield. Modifications to this protocol include:
Functionalization at Position 7: Oxadiazole Ring Installation
Amidoxime Cyclization Strategy
The 3-phenyl-1,2,4-oxadiazole-5-yl group is installed via cyclization of an amidoxime intermediate:
Synthesis of 7-Cyanoquinazoline Intermediate
- Step 1 : Nitration of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione at position 7 using HNO3/H2SO4.
- Step 2 : Reduction of the nitro group to amine with H2/Pd-C.
- Step 3 : Diazotization and cyanation via Sandmeyer reaction (CuCN/KCN).
Amidoxime Formation
Treatment of the nitrile with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours yields the amidoxime.
Cyclization with Benzoyl Chloride
The amidoxime reacts with benzoyl chloride in pyridine under reflux (4 hours), forming the oxadiazole ring via dehydration:
Reaction Equation :
$$
\text{Amidoxime} + \text{PhCOCl} \xrightarrow{\text{pyridine}} \text{Oxadiazole} + \text{HCl} + \text{H}_2\text{O}
$$
Yield : 45–55%
Acid Hydrazide Route
An alternative pathway utilizes acid hydrazide intermediates:
Synthesis of 7-Carboxyquinazoline
- Step 1 : Oxidation of a 7-methyl substituent to carboxylic acid using KMnO4/H2SO4.
- Step 2 : Esterification with SOCl2/MeOH to form methyl ester.
Hydrazide Formation
Refluxing the ester with hydrazine hydrate in ethanol yields the acid hydrazide.
Oxadiazole Cyclization
Reaction with benzoyl chloride in NaOH (5% aqueous) under reflux forms the oxadiazole via intramolecular cyclodehydration.
Comparative Analysis :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Optimization and Scalability Considerations
Alkylation Efficiency
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed under various conditions (e.g., reflux, microwave irradiation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
Compound: 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Benzimidazole-Triazole-Thiazole Hybrids
Compounds: 9a–e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide)
- Core Structure : Benzimidazole-triazole-thiazole (vs. quinazoline-dione).
- Substituents : Variable aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).
- Activity : Predicted antimicrobial and enzyme inhibition via molecular docking studies .
- Key Difference : The triazole-thiazole-acetamide chain may enhance hydrogen bonding but reduce metabolic stability compared to the oxadiazole-quinazoline-dione system.
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
Biological Activity
The compound 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the available literature on its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and other therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core substituted with a fluorobenzyl and an oxadiazole moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of cancer treatment and enzyme inhibition. The following sections summarize key findings from recent studies.
Anticancer Activity
- Mechanism of Action : Studies suggest that quinazoline derivatives can inhibit various kinases involved in cancer progression. The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for the proliferation of various cancer cells .
-
In Vitro Studies :
- In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be notably low, indicating high potency .
- Comparative studies with known anticancer agents showed that this compound could be more effective than standard treatments in certain contexts.
Enzyme Inhibition
The compound also exhibits promising activity as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : It has been reported to inhibit carbonic anhydrase with IC50 values comparable to traditional sulphonamide inhibitors .
- Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound has shown effectiveness against PI3K pathways, which are often dysregulated in cancers .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on MCF-7 Cells :
- Combination Therapy :
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the oxadiazole and quinazoline moieties .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for quinazoline-dione) and C=N stretches (~1600 cm⁻¹ for oxadiazole) .
Advanced Techniques : - X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in the solid state, critical for structure-activity relationship (SAR) studies .
How can structural modifications enhance the compound’s bioactivity?
Q. Advanced SAR Strategies
- Fluorobenzyl Group Optimization :
- Oxadiazole Substitution :
- Quinazoline Core Modifications :
- Use parallel synthesis and high-throughput screening to evaluate modified analogs against targets like EGFR or VEGFR, inspired by known quinazoline drugs (e.g., gefitinib, erlotinib) .
What in vitro assays are suitable for evaluating its anticancer potential?
Q. Basic Screening
- Cell Viability Assays :
- Enzyme Inhibition Assays :
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to assess cell death pathways.
- Western Blotting : Quantify downstream targets (e.g., phosphorylated Akt, ERK) to map signaling pathway modulation .
How can computational modeling guide target identification for this compound?
Q. Advanced Methodology
- Molecular Docking :
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts with the fluorobenzyl group .
- Pharmacophore Modeling :
What strategies resolve contradictions in biological activity data across studies?
Q. Data Analysis Framework
- Source Validation : Cross-check assay protocols (e.g., cell line authenticity, passage number) and compound purity (≥95% by HPLC) .
- Meta-Analysis :
- Orthogonal Assays :
- Confirm kinase inhibition results with cellular thermal shift assays (CETSA) to validate target engagement in live cells .
What are the metabolic stability and toxicity profiles of this compound?
Q. Advanced ADME/Tox Studies
- Microsomal Stability :
- hERG Binding Assay :
- In Silico Tox Prediction :
- Tools like ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity based on structural alerts (e.g., oxadiazole nitroso metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
